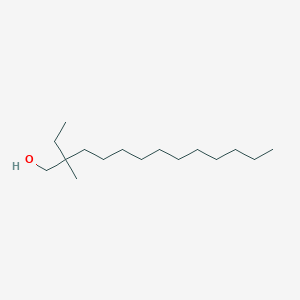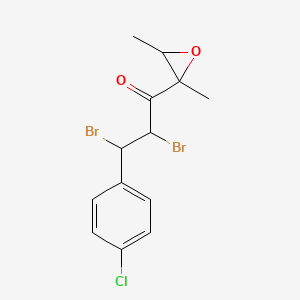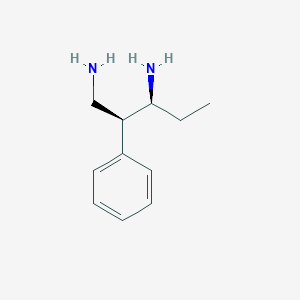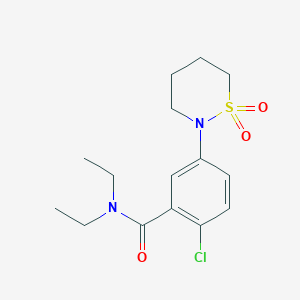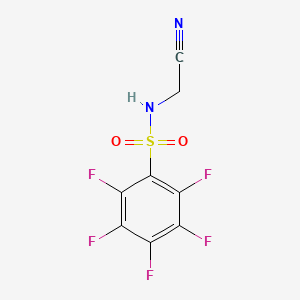![molecular formula C9H5BrN2O B12623294 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one CAS No. 918331-14-3](/img/structure/B12623294.png)
3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a bromine atom attached to a pyrrolo[2,3-b]pyrrolizin-8(1H)-one core. The presence of the bromine atom enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of pyrrolo[2,3-b]pyrrolizin-8(1H)-one using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in quality.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyrrolizin-8(1H)-one derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one involves its interaction with specific molecular targets. The bromine atom enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The compound can modulate signaling pathways, such as the fibroblast growth factor receptor (FGFR) pathway, which is involved in cell proliferation and differentiation .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-1H-pyrrolo[2,3-b]pyridine
- 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol
Comparison: Compared to similar compounds, 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one is unique due to its specific structural features and reactivity. The presence of the bromine atom in the pyrrolizinone core distinguishes it from other pyrrolo[2,3-b] derivatives, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
918331-14-3 |
|---|---|
Molekularformel |
C9H5BrN2O |
Molekulargewicht |
237.05 g/mol |
IUPAC-Name |
3-bromo-1H-pyrrolo[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C9H5BrN2O/c10-5-4-11-7-8(5)12-3-1-2-6(12)9(7)13/h1-4,11H |
InChI-Schlüssel |
ABGPKSFYHBKPKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C1)C(=O)C3=C2C(=CN3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid](/img/structure/B12623216.png)
![3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B12623221.png)

![1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene](/img/structure/B12623238.png)
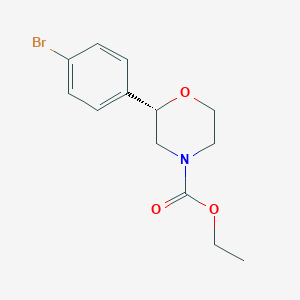
![Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane](/img/structure/B12623251.png)
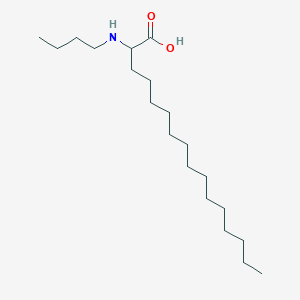
![4-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12623263.png)
![(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B12623268.png)
